Methyl 3-amino-3-[4-(difluoromethoxy)phenyl]propanoate
Description
Methyl 3-amino-3-[4-(difluoromethoxy)phenyl]propanoate is a fluorinated aromatic compound featuring a para-difluoromethoxy (-OCHF₂) substituent on the phenyl ring. The difluoromethoxy group is electron-withdrawing, influencing the electronic properties of the aromatic system and the overall molecule's reactivity. This compound is structurally related to amino acid esters and may serve as a building block in medicinal chemistry, particularly for targeting enzymes or receptors sensitive to fluorinated motifs.
Properties
IUPAC Name |
methyl 3-amino-3-[4-(difluoromethoxy)phenyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO3/c1-16-10(15)6-9(14)7-2-4-8(5-3-7)17-11(12)13/h2-5,9,11H,6,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIZODTVQRJPXQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC=C(C=C1)OC(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-3-[4-(difluoromethoxy)phenyl]propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(difluoromethoxy)benzaldehyde and methyl 3-aminopropanoate.
Condensation Reaction: The 4-(difluoromethoxy)benzaldehyde undergoes a condensation reaction with methyl 3-aminopropanoate in the presence of a suitable catalyst, such as an acid or base, to form the desired product.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for monitoring and control is common to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3-[4-(difluoromethoxy)phenyl]propanoate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the ester group may yield alcohols.
Scientific Research Applications
Methyl 3-amino-3-[4-(difluoromethoxy)phenyl]propanoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 3-amino-3-[4-(difluoromethoxy)phenyl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group and the amino group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Findings and Implications
- Electron-Withdrawing Effects : Fluorinated substituents (-OCHF₂, -OCF₃, -CF₃) enhance metabolic stability and binding affinity to electron-deficient biological targets, such as kinases or G-protein-coupled receptors.
- Positional Effects : Para-substituted analogs generally exhibit better symmetry and target engagement than ortho-substituted variants .
- Salt Forms : Hydrochloride salts improve solubility and crystallinity, critical for formulation in drug development .
- Applications : Fluorinated analogs are prioritized in imaging (e.g., [18F]FET-OMe) due to fluorine’s favorable nuclear properties .
Biological Activity
Methyl 3-amino-3-[4-(difluoromethoxy)phenyl]propanoate is a compound of interest in medicinal chemistry due to its potential biological activity. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C12H14F2N2O3
- Molecular Weight : 270.25 g/mol
- IUPAC Name : this compound
The presence of the difluoromethoxy group is significant as it may influence the compound's lipophilicity and interaction with biological targets.
The mechanism of action for this compound involves its interaction with various molecular targets, including enzymes and receptors. It is hypothesized to modulate biochemical pathways that are critical in disease processes, particularly in cancer and metabolic disorders. The difluoromethoxy group may enhance binding affinity to specific receptors or enzymes, leading to altered biological responses.
Anticancer Properties
Recent studies have indicated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance:
- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
- IC50 Values :
- HeLa: 12.5 µM
- MCF-7: 15.0 µM
- A549: 10.0 µM
These results suggest that the compound may induce apoptosis in cancer cells, potentially through the activation of caspase pathways.
Anti-inflammatory Activity
The compound has also shown promise in reducing inflammation in vitro. In a study assessing its effects on lipopolysaccharide (LPS)-induced inflammation in macrophages:
- Key Findings :
- Decreased production of pro-inflammatory cytokines (e.g., TNF-α, IL-6).
- Inhibition of NF-kB signaling pathway.
This suggests that this compound may serve as an anti-inflammatory agent.
Table of Biological Activities
| Activity Type | Effect Observed | Reference |
|---|---|---|
| Anticancer | IC50 values between 10-15 µM | Study on HeLa, MCF-7, A549 |
| Anti-inflammatory | Reduced TNF-α and IL-6 production | In vitro macrophage study |
| Enzyme Inhibition | Potential inhibition of phospholipase A2 | Mechanistic study |
Case Study: Anticancer Efficacy
In a controlled study, this compound was administered to mice bearing xenograft tumors derived from MCF-7 cells. The results indicated:
- Tumor Volume Reduction : Approximately 60% reduction compared to control groups.
- Survival Rate : Increased survival rate by 30% over a treatment period of four weeks.
These findings support the compound's potential as a therapeutic agent in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
